molecular formula C16H21IN2O4 B13587531 Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13587531
M. Wt: 432.25 g/mol
InChI Key: RXGNTPSLJVVLEH-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the iodomethyl group: This step usually involves halogenation reactions, where a methyl group is substituted with an iodine atom.

    Attachment of the pyrimidinyl group: This can be done through nucleophilic substitution reactions, where the pyrimidinyl group is introduced to the bicyclic core.

    Esterification: The final step involves the formation of the ester group, typically through a reaction between an alcohol and a carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce azide or thiol groups.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the pyrimidinyl group can interact with biological macromolecules, such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate
  • 2-Methylbicyclo[2.2.2]octane

Uniqueness

Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[222]octane-4-carboxylate is unique due to its combination of a bicyclic core, an iodomethyl group, and a pyrimidinyl group

Properties

Molecular Formula

C16H21IN2O4

Molecular Weight

432.25 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C16H21IN2O4/c1-3-22-13(20)16-6-4-15(10-17,5-7-16)23-12(16)11-8-18-14(21-2)19-9-11/h8-9,12H,3-7,10H2,1-2H3

InChI Key

RXGNTPSLJVVLEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=CN=C(N=C3)OC)CI

Origin of Product

United States

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